molecular formula C8H13NO2 B7778277 4-(Tert-butylamino)-2,5-dihydrofuran-2-one CAS No. 54494-75-6

4-(Tert-butylamino)-2,5-dihydrofuran-2-one

Cat. No.: B7778277
CAS No.: 54494-75-6
M. Wt: 155.19 g/mol
InChI Key: FMUZZZICGRULSD-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)-2,5-dihydrofuran-2-one is an organic compound characterized by the presence of a tert-butylamino group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the use of a zeolite catalyst to facilitate the direct amination of isobutylene . Another approach is the Ritter reaction, which involves the reaction of isobutene with hydrogen cyanide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylamino)-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(Tert-butylamino)-2,5-dihydrofuran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Tert-butylamino)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins . This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include tert-butylamine, 2-(tert-butylamino)ethyl methacrylate, and other tert-butylamino derivatives .

Uniqueness

4-(Tert-butylamino)-2,5-dihydrofuran-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

4-(Tert-butylamino)-2,5-dihydrofuran-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butylamino group attached to a dihydrofuranone ring, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₅NO₂
  • CAS Number : 54494-75-6
  • Molecular Weight : 169.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that the compound can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaLow to moderate inhibition
FungiEffective at higher concentrations

The mechanism of action for its antimicrobial effects is believed to involve the disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, reducing tumor growth.
  • Inhibition of Cell Cycle Progression : It affects key regulatory proteins involved in cell cycle control, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, damaging cellular components and promoting apoptosis.

Study on Antimicrobial Activity

A study conducted by researchers at VCU examined the effects of this compound on various bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 μM. The study concluded that further investigation into the structure-activity relationship could enhance its efficacy as an antimicrobial agent .

Study on Anticancer Effects

In a separate investigation published in a peer-reviewed journal, the anticancer effects of the compound were assessed using human cancer cell lines. The results demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study highlighted the potential for this compound to serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Beta-Adrenergic Receptors : The compound may act as an agonist or antagonist, influencing cellular signaling pathways related to growth and apoptosis.
  • Enzyme Inhibition : It has been observed to inhibit enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.

Properties

IUPAC Name

3-(tert-butylamino)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)9-6-4-7(10)11-5-6/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUZZZICGRULSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261046
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54494-75-6
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54494-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,1-Dimethylethyl)amino]-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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